molecular formula C14H18F2N2OS B2743817 N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide CAS No. 398996-22-0

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide

Cat. No.: B2743817
CAS No.: 398996-22-0
M. Wt: 300.37
InChI Key: FDFBXCXQVDAQQD-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a carbothioamide group. The unique structural features of this compound make it an interesting subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide involves several steps, starting with the preparation of the difluoromethoxyphenyl precursorThe difluoromethylation process can be achieved using various reagents and catalysts, such as difluorocarbene reagents and metal-based catalysts .

Once the difluoromethoxyphenyl precursor is obtained, it is reacted with 2-methylpiperidine to form the desired piperidine derivative.

Chemical Reactions Analysis

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2OS/c1-10-4-2-3-9-18(10)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFBXCXQVDAQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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